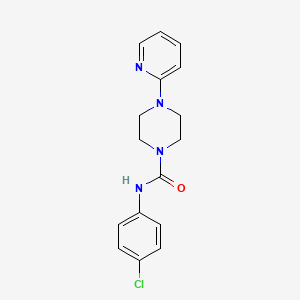

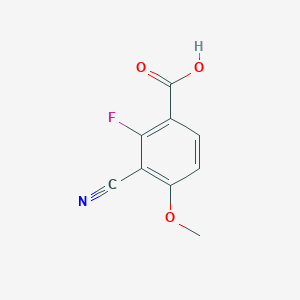

N-(2-hydroxy-3-(isopentylamino)propyl)-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-(2-hydroxy-3-(isopentylamino)propyl)-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide" is a sulfonamide derivative, which is a class of compounds known for their diverse range of biological activities. Sulfonamides are often explored for their potential therapeutic applications, including as enzyme inhibitors, anticonvulsants, anticancer agents, and more. The specific compound is not directly mentioned in the provided papers, but the papers do discuss various sulfonamide derivatives with similar structural motifs and their biological activities.

Synthesis Analysis

The synthesis of sulfonamide derivatives typically involves the reaction of a sulfonyl chloride with an amine. For example, in one study, the synthesis was initiated by reacting 4-methoxyphenethylamine with 4-methylbenzenesulfonyl chloride in an aqueous sodium carbonate solution to yield a parent molecule, which was then treated with various alkyl/aralkyl halides to produce a series of new derivatives . Another study synthesized a series of benzenesulfonamides starting from substituted benzaldehydes and 4-hydrazinobenzenesulfonamide . These methods highlight the versatility of sulfonamide chemistry and the ability to introduce various functional groups to create a wide array of derivatives.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized using spectroscopic techniques such as IR, 1H-NMR, and 13C-NMR, as well as elemental analysis . X-ray crystallography is also used to determine the precise three-dimensional arrangement of atoms within a molecule, as seen in the study of N-(2-acetyl-4-(styryl)phenyl)-4-benzenesulfonamide derivatives . These techniques are crucial for confirming the identity and purity of synthesized compounds.

Chemical Reactions Analysis

Sulfonamide derivatives can participate in various chemical reactions due to their functional groups. For instance, 2,6-dinitro-4-trifluoromethylbenzenesulfonic acid has been used as a derivatizing reagent for primary amines, indicating the reactivity of the sulfonamide group towards nucleophilic substitution reactions . The reactivity of sulfonamides can be exploited for the synthesis of more complex molecules or for the modification of existing compounds to enhance their biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. For example, the poor water solubility of certain sulfonamide compounds can limit their therapeutic potential, necessitating modifications to improve their pharmacological properties . The presence of different substituents on the sulfonamide scaffold can also affect the compound's ability to interact with biological targets, as seen in the inhibition studies of human carbonic anhydrase isoforms .

科学的研究の応用

Antitumor Activity

Sulfonamide compounds have been evaluated for their antitumor properties. For instance, compounds like N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide and N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide have shown potential as cell cycle inhibitors, with some advancing to clinical trials. These compounds disrupt tubulin polymerization and decrease the S phase fraction in cancer cell lines, indicating their utility in cancer therapy research (Owa et al., 2002).

Polymorphism and Solid-State Chemistry

Research into polymorphs of tolazamide, a sulfonylurea anti-diabetic drug, has shed light on the different densities and molecular packings of these forms. This study offers insights into the effect of pressure on polymorph transformations, which is crucial for understanding drug formulation and stability (Fedorov et al., 2017).

Photodynamic Therapy

New derivatives of benzenesulfonamide have been synthesized for use in photodynamic therapy, a treatment modality for cancer. These compounds exhibit high singlet oxygen quantum yields, making them potent candidates for Type II photosensitizers in cancer treatment (Pişkin et al., 2020).

Neurogenesis

Derivatives of P7C3, a compound known to enhance neurogenesis, have been studied for their effects on neural stem cells. Research indicates that these compounds may promote neurogenesis by inducing final cell division during neural stem cell differentiation, offering potential avenues for treating neurodegenerative diseases (Shin et al., 2015).

特性

IUPAC Name |

N-[2-hydroxy-3-(3-methylbutylamino)propyl]-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32N2O4S/c1-17(2)13-14-23-15-20(25)16-24(19-7-9-21(28-4)10-8-19)29(26,27)22-11-5-18(3)6-12-22/h5-12,17,20,23,25H,13-16H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXDGQBOWBKLKKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(CC(CNCCC(C)C)O)C2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-chloro-2-methoxyphenyl)-1-[(2-chlorophenyl)methyl]-2-oxopyridine-3-carboxamide](/img/structure/B3018025.png)

![2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B3018026.png)

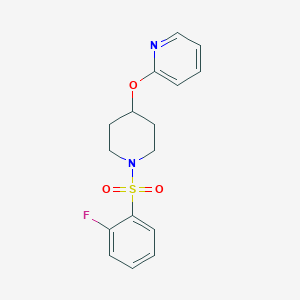

![2-(piperidin-1-yl)benzo[d]thiazol-6-yl 4-(N,N-dimethylsulfamoyl)benzoate](/img/structure/B3018027.png)

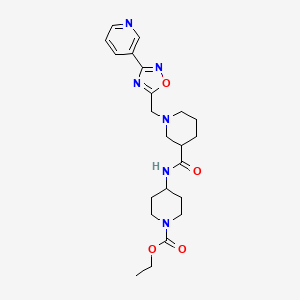

![2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide](/img/structure/B3018037.png)